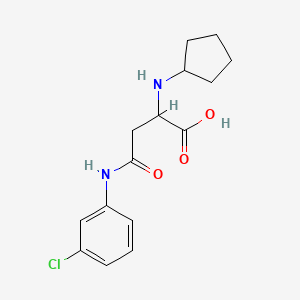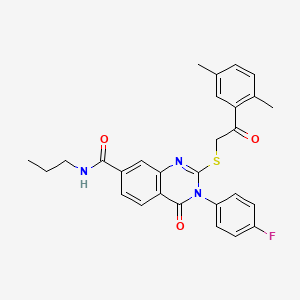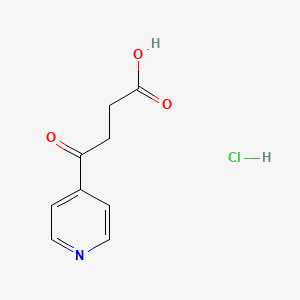
4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aniline group might undergo reactions typical of aromatic amines, such as electrophilic substitution . The carboxylic acid group could participate in reactions such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data, it’s not possible to provide a detailed analysis of these properties .Applications De Recherche Scientifique
Methionine Salvage Pathway and Apoptosis
4-Methylthio-2-oxobutanoic acid (MTOB) , related to the compound , plays a significant role in the methionine salvage pathway, converting methylthioadenosine to methionine and adenine. It has been discovered to inhibit the growth of human cell lines in a dose-dependent manner, inducing apoptosis through mechanisms beyond ornithine decarboxylase (ODC) inhibition. This suggests MTOB's potential in cancer research, particularly in therapies aimed at inducing apoptosis in cancer cells without relying on p53 activation (Tang et al., 2006).
Molecular Docking and Biological Activities
Molecular docking and spectroscopic studies on derivatives of 4-oxobutanoic acid, such as 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its structural variants, have highlighted their potential in developing nonlinear optical materials due to significant hyperpolarizability. These compounds also exhibit promising biological activities, including inhibition of Placenta Growth Factor (PIGF-1), pointing towards their pharmacological significance (Vanasundari et al., 2018).
Spectroscopic and Structural Insights
Research involving vibrational spectroscopy and molecular structure analysis of chloramphenicol derivatives, closely related to the chemical structure of interest, provides deep insights into the molecular interactions and stability of these compounds. The analysis includes DFT calculations and experimental spectra, assisting in understanding the compound's chemical behavior and potential applications in designing more effective molecules for various uses (Fernandes et al., 2017).
Synthetic Methodologies and Chemical Reactions
Studies on the synthesis of diaminomethylidene derivatives of tetronic acid demonstrate the chemical versatility and reactivity of 4-chloro-3-oxobutanoate, a compound similar to 4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid. These methodologies pave the way for the creation of novel compounds with potential applications in medicinal chemistry and material science (Prezent & Dorokhov, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-10-4-3-7-12(8-10)18-14(19)9-13(15(20)21)17-11-5-1-2-6-11/h3-4,7-8,11,13,17H,1-2,5-6,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLJUWEVGBOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591465.png)

![[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2591471.png)

![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2591475.png)
![7-cyclopropyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591478.png)
![2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2591479.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2591483.png)
![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)
![2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2591486.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2591487.png)
